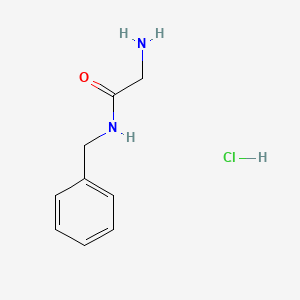

2-amino-N-benzylacetamide hydrochloride

Description

Properties

IUPAC Name |

2-amino-N-benzylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c10-6-9(12)11-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYSQVPLYNFMAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543276 | |

| Record name | N-Benzylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20432-97-7 | |

| Record name | N-Benzylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-benzylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide to 2-amino-N-benzylacetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N-benzylacetamide hydrochloride is a versatile chemical intermediate with significant applications in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, drawing from available data to facilitate its use in a research and development setting. While extensive experimental data for the hydrochloride salt is limited in publicly accessible literature, this guide compiles known information and provides context through data on the related free base and similar structures.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] It serves as a crucial building block for more complex molecules due to its bifunctional nature, possessing both a primary amine and an amide linkage.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-benzylacetamide (Free Base) |

| CAS Number | 20432-97-7[2] | 588-46-5[3] |

| Molecular Formula | C₉H₁₃ClN₂O[2] | C₉H₁₁NO[3] |

| Molecular Weight | 200.67 g/mol [2] | 149.19 g/mol [3] |

| Appearance | White crystalline powder[1] | Solid[4] |

| Purity | ≥98%[2] | 99.35% (by NMR)[4] |

| Melting Point | Data not available | 61°C[5] |

| Boiling Point | Data not available | 157°C / 2 mmHg[5] |

| Solubility | Data not available | Soluble in Chloroform (slightly), DMSO (slightly), Ethyl Acetate (slightly), Methanol (slightly)[5] |

| Storage | Room temperature[2] | Room Temperature, Sealed in dry[5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR data for N-benzylacetamide would show characteristic peaks for the acetyl methyl group, the methylene protons of the benzyl group, and the aromatic protons. The chemical shifts for the amine proton would be dependent on the solvent and concentration. General chemical shift ranges for similar structures can be consulted for preliminary analysis.[6][7]

-

¹³C NMR: The carbon NMR spectrum of N-benzylacetamide would display distinct signals for the carbonyl carbon, the methyl carbon, the methylene carbon, and the aromatic carbons.[3]

Infrared (IR) Spectroscopy

The IR spectrum of N-benzylacetamide would exhibit characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic portions of the molecule.[3][8][9]

Mass Spectrometry (MS)

The mass spectrum of N-benzylacetamide would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the benzyl group.[10][11]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, general methods for amide bond formation and amine protection/deprotection are well-established and can be adapted for its synthesis.

General Synthetic Strategy

A plausible synthetic route would involve the coupling of a protected glycine derivative with benzylamine, followed by deprotection of the amino group and subsequent formation of the hydrochloride salt.

Diagram 1: Proposed General Synthetic Workflow

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol: Amide Coupling (General)

This protocol is a generalized procedure for amide bond formation and would require optimization for the specific substrates.[5][12][13]

-

Activation of Carboxylic Acid: To a solution of N-protected glycine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent (e.g., EDC, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.

-

Amine Addition: Add benzylamine (1 equivalent) and a non-nucleophilic base (e.g., DIPEA, 1.2 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol: N-Protection of Amines (General)

For the initial protection of glycine, a standard procedure for benzyloxycarbonyl (Cbz) protection can be followed.[14][15]

-

Reaction Setup: Dissolve the amino acid in an aqueous basic solution (e.g., 1M NaOH).

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH of the solution with the addition of base.

-

Reaction: Stir the mixture at room temperature for several hours.

-

Work-up and Isolation: Acidify the reaction mixture to precipitate the N-protected amino acid, which can then be collected by filtration.

Experimental Protocol: Boc Deprotection (General)

To remove a tert-butyloxycarbonyl (Boc) protecting group, acidic conditions are typically employed.[16]

-

Reaction Setup: Dissolve the Boc-protected compound in an anhydrous solvent such as dichloromethane.

-

Acid Addition: Add an excess of trifluoroacetic acid (TFA).

-

Reaction: Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized.

Biological Activity and Applications

This compound is primarily utilized as a building block in the synthesis of peptides and peptidomimetics.[1] Its structural motif is found in various compounds with potential biological activities. The broader class of acetamide derivatives has been investigated for a range of pharmacological effects, including antioxidant and anti-inflammatory properties.[17][18][19] N-benzylacetamide, the free base, has been studied as an intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[20]

As no specific signaling pathways involving this compound have been identified in the literature, a diagram for this section cannot be provided.

Analytical Methods

The characterization of this compound would typically involve a combination of chromatographic and spectroscopic techniques to confirm its identity and purity.[4]

Diagram 2: General Analytical Workflow

Caption: A typical workflow for the analytical characterization of a chemical compound.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. calpaclab.com [calpaclab.com]

- 3. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. web.pdx.edu [web.pdx.edu]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. growingscience.com [growingscience.com]

- 14. ijacskros.com [ijacskros.com]

- 15. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. chemimpex.com [chemimpex.com]

Technical Guide: 2-Amino-N-benzylacetamide Hydrochloride (CAS No. 20432-97-7)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-N-benzylacetamide hydrochloride is a versatile chemical intermediate belonging to the glycinamide class of compounds. Its structural features make it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its potential applications as a modulator of key biological targets, including Vascular Adhesion Protein-1 (VAP-1) and Dipeptidyl Peptidase-4 (DPP-4).

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 20432-97-7 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O·HCl | [1] |

| Molecular Weight | 200.67 g/mol | [2] |

| Appearance | White to off-white crystalline powder | Vendor Information |

| Purity | ≥98% | [1] |

| Storage Temperature | Room Temperature | [1] |

| Product Family | Protein Degrader Building Blocks | [1] |

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process: the formation of a protected intermediate followed by the removal of the protecting group and salt formation.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-N'-benzylglycinamide (Protected Intermediate)

-

Reaction Setup: To a solution of N-Boc-glycine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an amine base such as diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Addition of Benzylamine: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid. Then, add benzylamine (1 equivalent) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash successively with a mild acidic solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-N'-benzylglycinamide.

Step 2: Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the purified N-Boc-N'-benzylglycinamide from Step 1 in a minimal amount of a suitable organic solvent such as dioxane or ethyl acetate.

-

Acidification: Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane or a saturated solution of HCl gas in ethyl acetate) in excess.

-

Precipitation and Isolation: Stir the mixture at room temperature. The hydrochloride salt of the deprotected amine will precipitate out of the solution. The reaction progress can be monitored by TLC. Once the reaction is complete, collect the solid product by filtration.

-

Washing and Drying: Wash the collected solid with a cold, non-polar solvent like diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain this compound as a white to off-white solid.

Biological Context and Signaling Pathways

Glycinamide derivatives have been identified as promising scaffolds for the development of inhibitors targeting enzymes involved in various disease pathologies. Notably, these include Vascular Adhesion Protein-1 (VAP-1) and Dipeptidyl Peptidase-4 (DPP-4).

Vascular Adhesion Protein-1 (VAP-1) Signaling

VAP-1, also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme that plays a crucial role in inflammatory processes and is implicated in various inflammatory diseases and cardiovascular conditions. Inhibition of VAP-1 is a therapeutic strategy to reduce inflammation.

Dipeptidyl Peptidase-4 (DPP-4) Signaling in Glucose Homeostasis

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are crucial for regulating blood glucose levels. DPP-4 inhibitors are an established class of drugs for the treatment of type 2 diabetes.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable building block for the synthesis of biologically active molecules. Its potential to serve as a scaffold for the development of inhibitors of VAP-1 and DPP-4 highlights its significance in drug discovery research, particularly in the areas of inflammatory diseases and metabolic disorders. The synthetic protocol provided herein offers a reliable method for its preparation, enabling further investigation into its therapeutic potential. Researchers should adhere to strict safety protocols when handling this compound.

References

An In-depth Technical Guide to 2-Amino-N-benzylacetamide Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-amino-N-benzylacetamide hydrochloride, a versatile chemical intermediate. It details the compound's physicochemical properties, a representative synthesis protocol, and its significant applications in pharmaceutical and chemical research, particularly as a foundational component for more complex molecules.

Physicochemical Properties

This compound is a white crystalline powder that serves as a crucial building block in organic synthesis.[1] Its key quantitative properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 20432-97-7 | [2][3] |

| Molecular Formula | C₉H₁₂N₂O·HCl (or C₉H₁₃ClN₂O) | [1][2] |

| Molecular Weight | 200.67 g/mol (often cited as 200.7) | [1][2][3] |

| Typical Purity | ≥98% | [1][2] |

| Physical Form | White Crystalline Powder | [1] |

| Storage | Room temperature, in a dry, cool, and well-ventilated place | [2][4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process beginning with a protected amino acid, followed by amide bond formation, deprotection, and subsequent salt formation. The following is a representative experimental protocol for its preparation.

Logical Workflow for Synthesis

Caption: A representative three-step workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Step 1: Synthesis of tert-butyl (2-(benzylamino)-2-oxoethyl)carbamate (Protected Intermediate)

-

Dissolve Boc-glycine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents).

-

Stir the mixture for 10-15 minutes at room temperature.

-

Add benzylamine (1 equivalent) dropwise to the solution.

-

Allow the reaction to proceed at room temperature for 4-6 hours, monitoring completion with Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate. Purify via column chromatography if necessary.

-

-

Step 2: Deprotection to form 2-Amino-N-benzylacetamide (Free Base)

-

Dissolve the purified intermediate from Step 1 in a minimal amount of DCM.

-

Add an excess of trifluoroacetic acid (TFA, typically 5-10 equivalents) or a saturated solution of HCl in an organic solvent like dioxane.

-

Stir the mixture at room temperature for 1-2 hours until the protecting group is fully cleaved (monitor by TLC).

-

Remove the solvent and excess acid under reduced pressure.

-

-

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the resulting free base from Step 2 in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

-

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a critical intermediate and structural motif in medicinal chemistry.

-

Peptide and Peptidomimetic Synthesis: Its structure contains an amino acid-like fragment, making it a valuable component for synthesizing novel peptides and peptidomimetics with potential therapeutic applications.[1]

-

Pharmaceutical Intermediate: The molecule serves as a precursor in the multi-step synthesis of various drug candidates.[1] Its functional groups can be modified to build the final, more complex API.

-

Building Block for Protein Degraders: The compound is classified as a "Protein Degrader Building Block," indicating its utility in the construction of molecules like PROTACs (Proteolysis-Targeting Chimeras), which are designed to selectively target and degrade disease-causing proteins.[2]

Logical Role in Complex Molecule Synthesis

Caption: Role as a building block in the synthesis of a complex therapeutic agent like a PROTAC.

Analytical Methods

To ensure the quality and purity of this compound, standard analytical techniques are employed:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often reported to be 98% or higher.[1]

-

Mass Spectrometry (MS): Confirms the identity of the compound by measuring its molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the arrangement of atoms within the molecule.

This technical guide provides a foundational understanding of this compound, highlighting its key properties and its importance as a versatile tool for professionals in the field of drug discovery and chemical synthesis.

References

An In-depth Technical Guide to the Synthesis of 2-amino-N-benzylacetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a common and effective synthetic pathway for the preparation of 2-amino-N-benzylacetamide hydrochloride, a valuable building block in medicinal chemistry and drug development.[1] This document outlines the multi-step synthesis, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound (CAS No: 20432-97-7) is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of peptide and peptidomimetic therapeutics.[1] Its structure incorporates a glycine-like moiety, making it a versatile precursor for a range of complex organic molecules. This guide details a reliable three-step synthesis beginning from readily available starting materials.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step process:

-

N-acylation: The reaction of benzylamine with chloroacetyl chloride to form the intermediate, N-benzyl-2-chloroacetamide.

-

Amination: The substitution of the chloro group in N-benzyl-2-chloroacetamide with an amino group using ammonia to yield 2-amino-N-benzylacetamide.

-

Salt Formation: The conversion of the free base, 2-amino-N-benzylacetamide, to its stable hydrochloride salt.

Below is a graphical representation of the overall experimental workflow.

Experimental Protocols

Step 1: Synthesis of N-benzyl-2-chloroacetamide

This step involves the N-acylation of benzylamine with chloroacetyl chloride.[2] A base is typically used to neutralize the hydrogen chloride byproduct.

Materials:

-

Benzylamine

-

Chloroacetyl chloride

-

Sodium bicarbonate (or another suitable base)

-

Phosphate buffer (pH 7.4) or Tetrahydrofuran (THF)

-

Deionized water

-

Ice bath

Procedure (Aqueous Method):

-

In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in a 0.5 M phosphate buffer (pH 7.4).

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring solution, maintaining the temperature below 10 °C.

-

Continue stirring at room temperature for approximately 20-30 minutes. The formation of a precipitate indicates product formation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Dry the product under vacuum to yield N-benzyl-2-chloroacetamide.

Procedure (Organic Solvent Method):

-

Dissolve benzylamine (1.0 equivalent) in anhydrous THF in a round-bottom flask.

-

Add a suitable base, such as triethylamine (1.2 equivalents).

-

Cool the mixture in an ice-salt bath and stir for 15 minutes.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with dilute HCl, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Quantitative Data for N-acylation Reactions:

| Amine | Product | Reaction Time (min) | Yield (%) | Reference |

| Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 | [2] |

| 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 | [2] |

| 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 | [2] |

| 4-Chloroaniline | 2-Chloro-N-(4-chlorophenyl)acetamide | 20 | 90 | [2] |

| Benzylamine | N-Benzyl-2-chloroacetamide | - | 40.77 | [3] |

Step 2: Amination of N-benzyl-2-chloroacetamide

This step involves the nucleophilic substitution of the chloride with an amino group using aqueous ammonia. The following protocol is adapted from a similar synthesis of chloroacetamide.[4]

Materials:

-

N-benzyl-2-chloroacetamide

-

Chilled aqueous ammonia (sp. gr. 0.9)

-

Ice-salt bath

Procedure:

-

In a round-bottom flask fitted with a mechanical stirrer and surrounded by an ice-salt bath, place the N-benzyl-2-chloroacetamide from the previous step.

-

With vigorous stirring, add chilled aqueous ammonia.

-

Stir the mixture in the cold for several hours to overnight, maintaining the temperature at 0-5 °C. Higher temperatures may lead to side products.

-

Allow the mixture to stand for 30 minutes.

-

Filter the reaction mixture with suction and wash the collected solid with cold water to remove any ammonium chloride.

-

The crude product, 2-amino-N-benzylacetamide, can be purified by recrystallization if necessary.

Step 3: Formation of this compound

The final step is the formation of the stable hydrochloride salt.[5]

Materials:

-

2-amino-N-benzylacetamide (free base)

-

Anhydrous dichloromethane (or another suitable anhydrous solvent)

-

Anhydrous hydrochloric acid (solution in a suitable solvent, e.g., dioxane or diethyl ether, or as a gas)

Procedure:

-

Dissolve the 2-amino-N-benzylacetamide free base in anhydrous dichloromethane in a conical flask under an inert atmosphere (e.g., argon).

-

With stirring, slowly add a solution of anhydrous hydrochloric acid (1.0 equivalent).

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations.

Conclusion

The described three-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocols are based on established chemical transformations and utilize readily available reagents. This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important chemical intermediate.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-amino-N-benzylacetamide Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 2-amino-N-benzylacetamide hydrochloride and its structurally related analogs. While direct pharmacological data for the hydrochloride salt is limited in publicly available literature, extensive research on the broader class of N'-benzyl 2-substituted 2-amino acetamides provides a strong basis for understanding its potential biological activity. This document synthesizes findings from key preclinical studies, detailing the anticonvulsant and analgesic properties of these compounds. A central focus is the proposed mechanism involving the modulation of voltage-gated sodium channels (VGSCs), drawing parallels with the established mechanism of the structurally similar drug, Lacosamide. This guide includes a compilation of available quantitative data, detailed experimental methodologies for seminal assays, and visualizations of the proposed signaling pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction

This compound belongs to a class of functionalized amino acid derivatives that has garnered significant interest for its potential therapeutic applications in neurological disorders. The core structure, an N-benzylacetamide moiety, is a key pharmacophore in several centrally acting agents. Notably, this structural motif is present in the approved antiepileptic drug (AED) Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropanamide), suggesting a potential overlap in the mechanism of action. Research into N'-benzyl 2-substituted 2-amino acetamides has revealed potent anticonvulsant and analgesic properties, indicating their promise as a novel class of neuromodulatory agents. This guide aims to consolidate the existing knowledge on the mechanism of action of these compounds, providing a technical resource for researchers in the field.

Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of action for N'-benzyl 2-substituted 2-amino acetamides is believed to be the modulation of voltage-gated sodium channels (VGSCs). This hypothesis is strongly supported by electrophysiological studies on chimeric compounds that merge the structural features of Lacosamide and another anticonvulsant, Safinamide. These studies have demonstrated that this class of compounds affects both the fast and slow inactivation processes of Na+ channels.

2.1. Enhancement of Slow Inactivation

Similar to Lacosamide, a key aspect of the mechanism for these acetamide derivatives is the selective enhancement of the slow inactivation of VGSCs. Slow inactivation is a conformational change in the sodium channel that occurs over a timescale of seconds to minutes, distinct from the rapid (millisecond) fast inactivation process. By stabilizing the slow inactivated state, these compounds reduce the number of sodium channels available to open and propagate action potentials. This effect is particularly pronounced in neurons that are chronically depolarized or firing at high frequencies, a characteristic of epileptic foci. This use-dependent action allows for a targeted reduction of hyperexcitability without significantly affecting normal neuronal signaling.

2.2. Modulation of Fast Inactivation

In addition to influencing slow inactivation, some analogs within this class have also been shown to modulate the fast inactivation of VGSCs. Certain derivatives can shift the fast inactivation curve in the hyperpolarizing direction, meaning that a larger fraction of channels are in an inactivated state at a given membrane potential. This dual effect on both slow and fast inactivation provides a multi-faceted approach to dampening neuronal excitability.

The proposed interaction with voltage-gated sodium channels is depicted in the following signaling pathway diagram.

Caption: Proposed mechanism of action on voltage-gated sodium channels.

Quantitative Data from Preclinical Studies

The anticonvulsant and analgesic efficacy of N'-benzyl 2-substituted 2-amino acetamides has been quantified in various preclinical models. The following tables summarize the key findings from published studies.

Table 1: Anticonvulsant Activity of N'-benzyl 2-substituted 2-amino acetamides in the Maximal Electroshock Seizure (MES) Test

| Compound | Animal Model | Route of Administration | ED₅₀ (mg/kg) | Reference |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Mouse | Intraperitoneal (i.p.) | 8.3 | |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Mouse | Intraperitoneal (i.p.) | 17.3 | |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Mouse | Intraperitoneal (i.p.) | 4.5 | |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide ((S)-18) | Mouse | Intraperitoneal (i.p.) | >100 | |

| N-benzyl-2-acetamido-3-methoxypropionamide (18) | Rat | Oral (p.o.) | 3.9 | |

| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Rat | Oral (p.o.) | 19 | |

| Phenytoin (comparator) | Mouse | Intraperitoneal (i.p.) | 6.5 | |

| Phenytoin (comparator) | Rat | Oral (p.o.) | 23 |

Table 2: Neurotoxicity Data for N'-benzyl 2-substituted 2-amino acetamides

| Compound | Animal Model | Route of Administration | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Mouse | Intraperitoneal (i.p.) | - | 6.0 | |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Rat | Oral (p.o.) | - | >130 |

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacological profile of N'-benzyl 2-substituted 2-amino acetamides.

4.1. Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

-

Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

-

Animal Model: Male CF-1 mice or Sprague-Dawley rats.

-

Procedure:

-

Animals are administered the test compound or vehicle via the desired route (e.g., intraperitoneal or oral).

-

At the time of predicted peak effect, a corneal electrode is placed on the eyes of the animal.

-

A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.

-

The animal is observed for the presence or absence of a tonic hindlimb extension.

-

Protection is defined as the abolition of the tonic hindlimb extension.

-

The median effective dose (ED₅₀), the dose at which 50% of the animals are protected, is calculated using probit analysis.

-

-

Neurotoxicity Assessment: Motor impairment is often assessed in parallel using the rotarod test. The median toxic dose (TD₅₀), the dose causing 50% of the animals to fail the test, is determined. The Protective Index (PI) is then calculated as the ratio of TD₅₀ to ED₅₀.

Caption: Experimental workflow for the Maximal Electroshock (MES) Seizure Test.

4.2. Formalin-Induced Pain Test

The formalin test is a model of tonic chemical pain that is useful for evaluating potential analgesics. It has two distinct phases, an early neurogenic phase and a later inflammatory phase.

-

Objective: To assess the analgesic effect of a test compound on nociceptive behaviors induced by intraplantar injection of formalin.

-

Animal Model: Male mice or rats.

-

Procedure:

-

Animals are habituated to the observation chambers.

-

The test compound or vehicle is administered.

-

After a predetermined pretreatment time, a dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.

-

The animal is immediately returned to the observation chamber.

-

Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are recorded for a set period (e.g., 60 minutes).

-

The total time spent exhibiting these behaviors is quantified for the early phase (e.g., 0-10 minutes) and the late phase (e.g., 15-60 minutes).

-

The effect of the test compound is determined by comparing the duration

-

An In-depth Technical Guide on the Solubility of 2-amino-N-benzylacetamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-benzylacetamide hydrochloride (CAS No: 20432-97-7) is a chemical compound with potential applications in pharmaceutical synthesis and research.[1][2] Its molecular formula is C9H12N2O·HCl, with a molecular weight of 200.67 g/mol .[1] A thorough understanding of its solubility is crucial for its application in drug discovery and development, including for processes such as formulation, purification, and determining bioavailability.

Data Presentation: Solubility of this compound

The following table is a template for systematically recording experimentally determined solubility data. It is designed for clarity and to facilitate the comparison of solubility in different solvents and under varying temperature conditions.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| Water | 25 | Shake-Flask | |||

| Water | 37 | Shake-Flask | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 37 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Methanol | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | |||

| Polyethylene Glycol 400 (PEG 400) | 25 | Shake-Flask | |||

| 0.1 N HCl | 25 | Shake-Flask | |||

| 0.1 N NaOH | 25 | Shake-Flask |

Experimental Protocols

The determination of solubility is a fundamental aspect of characterizing a chemical compound. The following are detailed methodologies for key experiments to ascertain the solubility of this compound.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic or equilibrium solubility of a compound. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature, in equilibrium with an excess of the solid compound.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, PBS)

-

Small, sealable glass vials

-

A calibrated analytical balance

-

A temperature-controlled orbital shaker or incubator

-

A centrifuge

-

A validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes for dilutions

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Securely seal the vials and place them in a temperature-controlled shaker. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

Dilution: Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical technique.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Kinetic Solubility Determination

Kinetic solubility measurement is a higher-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when added to an aqueous buffer. This method measures the concentration at which a compound precipitates out of solution.

Materials and Equipment:

-

A concentrated stock solution of this compound in DMSO.

-

Aqueous buffer (e.g., PBS pH 7.4).

-

96-well microplates.

-

A liquid handling system or multichannel pipettes.

-

A plate reader capable of detecting turbidity or a nephelometer.

-

An analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in the wells of a 96-well plate using the aqueous buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) to allow for precipitation.

-

Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

-

Quantification (Optional but recommended): Alternatively, after incubation, the plates can be filtered or centrifuged to remove the precipitate, and the concentration of the compound remaining in the solution can be quantified by an appropriate analytical method.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows for determining the solubility of this compound.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

References

Spectral Analysis of 2-amino-N-benzylacetamide hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of 2-amino-N-benzylacetamide hydrochloride (CAS No. 20432-97-7). The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for these analytical techniques, and presents a logical workflow for the spectral analysis of a solid organic compound.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the known spectral properties of its constituent functional groups and structurally similar compounds.

Predicted ¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 - 9.0 | Broad Singlet | 1H | Amide N-H |

| ~8.3 | Broad Singlet | 3H | Ammonium -NH₃ ⁺ |

| ~7.2 - 7.4 | Multiplet | 5H | Aromatic CH |

| ~4.3 | Doublet | 2H | Benzyl CH₂ -N |

| ~3.8 | Singlet | 2H | α-CH₂ -C=O |

Predicted ¹³C NMR (Carbon NMR) Data

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~168 | Carbonyl | C =O |

| ~138 | Aromatic | Quaternary Ar-C |

| ~128.5 | Aromatic | Ar-C H |

| ~127.8 | Aromatic | Ar-C H |

| ~127.3 | Aromatic | Ar-C H |

| ~42.5 | Aliphatic | Benzyl -C H₂- |

| ~41.0 | Aliphatic | α-C H₂- |

Predicted IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3200 - 3000 | Strong, Broad | N-H stretch (amide and ammonium) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2900 - 2800 | Medium | Aliphatic C-H stretch |

| ~1670 | Strong | C=O stretch (Amide I) |

| ~1550 | Strong | N-H bend (Amide II) |

| ~1495, 1455 | Medium | Aromatic C=C stretch |

Predicted MS (Mass Spectrometry) Data

| m/z | Ion |

| 165.10 | [M+H]⁺ (of free base) |

| 106.06 | [C₇H₈N]⁺ |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.[1] The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 or 400 MHz).[2]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

For a solid sample like this compound, the thin solid film or KBr pellet method is typically employed.[3][4][5]

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample (around 50 mg) in a volatile solvent like methylene chloride.[3]

-

Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[3]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

-

Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[3]

-

-

KBr Pellet Method:

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce a small amount of the sample into the mass spectrometer.[6] For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is suitable to observe the molecular ion.[7] Electron Ionization (EI) can also be used, which would result in more fragmentation.[6][7]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[6]

-

Detection: A detector counts the ions at each m/z value, generating the mass spectrum.[6]

-

Calibration: The m/z scale should be calibrated using a known reference compound to ensure accurate mass measurements.[8]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a solid organic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. webassign.net [webassign.net]

- 5. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 6. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Uncharted Territory: The Biological Activity of 2-Amino-N-benzylacetamide Hydrochloride Remains Undefined

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the biological activity of 2-amino-N-benzylacetamide hydrochloride. While commercially available as a chemical intermediate for pharmaceutical and organic synthesis, its specific pharmacological effects, mechanism of action, and potential therapeutic applications are not documented in the current body of scientific research.

Our in-depth search for data on the biological properties of this compound did not yield any peer-reviewed studies detailing its efficacy, toxicity, or the signaling pathways it may modulate. The compound, with the CAS Number 20432-97-7, is predominantly listed in chemical supplier catalogs as a building block for the synthesis of more complex molecules.[1][2][3][4] This suggests that its primary role to date has been in the realm of synthetic chemistry rather than as a bioactive agent under investigation.

The absence of published research means that no quantitative data on its biological effects are available to be summarized. Consequently, the creation of tables detailing experimental results is not possible. Furthermore, without any identified biological targets or pathways, the development of diagrams illustrating its mechanism of action cannot be undertaken.

This lack of information presents a unique opportunity for the scientific community. The potential biological activities of this compound represent an unexplored area of research. Future investigations could focus on a variety of screening assays to determine if the compound exhibits any interesting pharmacological properties, such as antimicrobial, anticancer, or neuroprotective effects.

Hypothetical Research Workflow

Should a research initiative be launched to investigate the biological activity of this compound, a logical experimental workflow could be envisioned as follows:

Figure 1: A hypothetical experimental workflow for the initial investigation of the biological activity of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound, CasNo.20432-97-7 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 4. Sichuan Tongsheng Amino acids Co.,Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. scribd.com [scribd.com]

- 7. Amide Intermediates for Pharmaceuticals (65) [myskinrecipes.com]

- 8. Amide Intermediates for Pharmaceuticals (64) [myskinrecipes.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. echemi.com [echemi.com]

2-Amino-N-benzylacetamide Hydrochloride: A Versatile Precursor for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-benzylacetamide hydrochloride (CAS No. 20432-97-7) is a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a primary amine and a secondary amide, makes it an attractive precursor for the synthesis of a diverse range of organic molecules, particularly nitrogen-containing heterocycles and peptidomimetics. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of this compound, supported by detailed experimental considerations and visual representations of its chemical utility.

Physicochemical Properties

This compound is a white crystalline powder. Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 20432-97-7 | |

| Molecular Formula | C₉H₁₃ClN₂O | |

| Molecular Weight | 200.67 g/mol | |

| Appearance | White crystalline powder | |

| Purity | ≥ 98% |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from readily available materials: the coupling of an N-protected glycine derivative with benzylamine, followed by the removal of the protecting group. The most common protecting group for the amino functionality of glycine in this context is the carbobenzyloxy (Cbz) group.

Experimental Protocol: Synthesis via N-Cbz-Glycine

Step 1: Coupling of N-Cbz-Glycine with Benzylamine

In this step, N-Cbz-glycine is activated to form a reactive intermediate that readily undergoes nucleophilic attack by benzylamine to form the corresponding amide. Common coupling agents for this transformation include dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve yields.

-

Materials: N-Cbz-glycine, benzylamine, a suitable coupling agent (e.g., DCC or EDC), an additive (e.g., NHS or HOBt), and an appropriate aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).

-

Procedure:

-

Dissolve N-Cbz-glycine and the additive in the chosen solvent.

-

Add the coupling agent to the solution and stir for a few minutes to allow for the formation of the activated ester.

-

Slowly add benzylamine to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

-

Wash the filtrate with dilute acid (e.g., 1M HCl) and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-Cbz-2-amino-N-benzylacetamide. The product can be further purified by recrystallization or column chromatography.

-

Step 2: Deprotection of N-Cbz-2-amino-N-benzylacetamide

The final step is the removal of the Cbz protecting group to liberate the primary amine. This is typically achieved by catalytic hydrogenation. The resulting free amine is then treated with hydrochloric acid to afford the desired hydrochloride salt.

-

Materials: N-Cbz-2-amino-N-benzylacetamide, a hydrogenation catalyst (e.g., palladium on carbon, Pd/C), a suitable solvent (e.g., methanol or ethanol), and a source of hydrogen gas.

-

Procedure:

-

Dissolve the N-Cbz-protected intermediate in the chosen solvent in a flask suitable for hydrogenation.

-

Add a catalytic amount of Pd/C to the solution.

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid.

-

Remove the solvent under reduced pressure to yield this compound as a solid. The product can be purified by recrystallization.

-

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis

The synthetic utility of this compound stems from the differential reactivity of its amino and amide functionalities. The primary amine serves as a versatile nucleophile, while the amide bond can participate in cyclization reactions or be hydrolyzed under harsh conditions. The hydrochloride salt form enhances the stability and handling of the compound. For most reactions, the free amine must be generated in situ by treatment with a suitable base.

Reactions at the Primary Amino Group

The primary amino group can readily react with a variety of electrophiles to form new carbon-nitrogen bonds.

-

N-Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields the corresponding N-acyl derivatives.

-

N-Alkylation: The primary amine can be alkylated using alkyl halides. To control the degree of alkylation and avoid the formation of quaternary ammonium salts, reductive amination with aldehydes or ketones is often the preferred method.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively.

Cyclization Reactions

2-Amino-N-benzylacetamide is an excellent precursor for the synthesis of various heterocyclic systems, particularly those containing a nitrogen atom within the ring.

-

Synthesis of Piperazinones: Intramolecular cyclization can be induced to form substituted piperazin-2-ones. This can be achieved through various strategies, often involving the initial modification of the primary amine followed by a cyclization step.

-

Synthesis of Diketopiperazines: Dimerization of the corresponding amino acid derivative can lead to the formation of 2,5-diketopiperazines, which are important scaffolds in medicinal chemistry.

Potential Reaction Pathways

Caption: Potential synthetic transformations of 2-amino-N-benzylacetamide.

Spectroscopic Data (Reference)

N-benzylacetamide (CAS No. 588-46-5)

| Data Type | Key Features |

| ¹H NMR | Signals corresponding to the methyl protons of the acetyl group, the methylene protons of the benzyl group, and the aromatic protons of the phenyl ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the methyl carbon of the acetyl group, the methylene carbon of the benzyl group, and the aromatic carbons. |

| IR | Characteristic absorptions for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II). |

| Mass Spec. | Molecular ion peak and characteristic fragmentation patterns. |

Note: For this compound, one would expect to see additional signals in the NMR spectra corresponding to the methylene group adjacent to the primary amine, and the N-H protons of the ammonium salt. The chemical shifts of protons and carbons near the amino group would also be affected.

Conclusion

This compound is a highly functionalized and synthetically useful precursor. Its straightforward synthesis and the versatile reactivity of its primary amine and amide moieties make it a valuable tool for the construction of complex organic molecules. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, which will be of benefit to researchers and professionals in the fields of organic synthesis and drug discovery. The strategic application of this building block has the potential to streamline synthetic routes to novel compounds with interesting biological activities.

Crystallographic and Structural Analysis of 2-Amino-N-benzylacetamide Hydrochloride and its Analogs: A Technical Guide

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the crystallographic data pertinent to 2-amino-N-benzylacetamide hydrochloride. While a definitive public crystal structure for this compound (CAS No: 20432-97-7) is not currently available in the searched resources, this document presents key chemical information for the target compound and detailed crystallographic data for the closely related analog, N-benzylacetamide. The methodologies and data presented for N-benzylacetamide offer a valuable framework for the potential crystallographic analysis of its hydrochloride salt.

The precise determination of a molecule's three-dimensional structure is fundamental to understanding its chemical properties and biological activity, which is a critical aspect of modern drug discovery. Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic arrangement in the solid state.[1]

Chemical Data: this compound

While the full crystallographic structure is not available, the following chemical information has been reported for this compound:

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O·ClH[2] |

| Molecular Weight | 200.7 g/mol [2] |

| CAS Number | 20432-97-7[2] |

This compound is recognized as a versatile building block, particularly in the synthesis of peptides and peptidomimetics, and as a pharmaceutical intermediate.[3]

Crystallographic Data of N-Benzylacetamide (A Related Compound)

The following tables summarize the crystallographic data for N-benzylacetamide, a structurally similar compound lacking the 2-amino group and the hydrochloride salt form. This data provides a reference point for the anticipated structural features of this compound.

Table 1: Crystal Data and Structure Refinement for N-Benzylacetamide [4]

| Parameter | Value |

| Empirical Formula | C₉H₁₁NO |

| Formula Weight | 149.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 4.8383 (10) |

| b (Å) | 14.906 (3) |

| c (Å) | 11.663 (2) |

| α (°) | 90 |

| β (°) | 100.04 (3) |

| γ (°) | 90 |

| Volume (ų) | 828.3 (3) |

| Z | 4 |

| Temperature (K) | 298 |

| Wavelength (Å) | 0.71073 |

| Calculated Density (Mg/m³) | 1.196 |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| F(000) | 320 |

| Crystal Size (mm³) | 0.60 x 0.12 x 0.01 |

| Theta range for data collection (°) | 3.3 to 32.8 |

| Reflections collected | 2718 |

| Independent reflections | 1377 |

| R-factor | 0.039 |

| wR-factor | 0.096 |

| Data-to-parameter ratio | 20.4 |

Experimental Protocols

The determination of a crystal structure through X-ray diffraction involves a series of well-defined steps. The following protocol is a generalized procedure based on standard crystallographic practices.[1]

1. Crystallization

The initial and often most challenging step is the growth of a high-quality single crystal of the compound of interest, typically with dimensions greater than 0.1 mm.[1] Common methods for crystallization include:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

-

Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.

For N-benzylacetamide, single crystals were obtained by recrystallization from petroleum ether after synthesis.[4]

2. Data Collection

A suitable crystal is mounted on a goniometer and placed within a monochromatic X-ray beam.[1] The crystal is rotated, and the resulting diffraction pattern, consisting of spots of varying intensities, is collected by a detector.[1] For the N-benzylacetamide structure, data was collected on an Oxford Diffraction KM-4 CCD Sapphire3 diffractometer.[4]

3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal.[1] The "phase problem" is then addressed using computational methods to generate an initial electron density map.[1] An atomic model is built into this map and subsequently refined to achieve the best possible fit with the experimental data, yielding the final crystal structure.[1] The structure of N-benzylacetamide was solved using SHELXS97 and refined with SHELXL97 software.[4]

Visualizations

Experimental Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.

Caption: General workflow for single-crystal X-ray crystallography.

Signaling Pathways

No specific signaling pathways involving this compound were identified in the provided search results.

While the definitive crystal structure of this compound remains to be publicly reported, the crystallographic data of the related compound, N-benzylacetamide, provides valuable insights into its likely solid-state conformation. The experimental protocols detailed in this guide offer a robust framework for researchers aiming to elucidate the three-dimensional structure of this and other related pharmaceutical compounds. The determination of its crystal structure would be a significant contribution to the field, enabling a more profound understanding of its structure-activity relationships.

References

An In-depth Technical Guide on the Pharmacokinetic Profile of 2-amino-N-benzylacetamide Hydrochloride

Disclaimer: Direct pharmacokinetic studies on 2-amino-N-benzylacetamide hydrochloride are not publicly available in the current scientific literature. This guide provides a comprehensive overview based on available data for structurally related compounds to infer a potential pharmacokinetic profile. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.

Introduction

This compound is a chemical compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and peptidomimetics. Its structure, featuring a primary amine, an amide linkage, and a benzyl group, suggests potential for various biological interactions and metabolic transformations. Due to the absence of direct pharmacokinetic data, this document will explore the known pharmacokinetic profiles of structurally analogous compounds to construct a hypothetical profile for this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of 2-amino-N-benzylacetamide and its hydrochloride salt is presented in Table 1.

| Property | 2-amino-N-benzylacetamide | This compound |

| Molecular Formula | C₉H₁₂N₂O | C₉H₁₃ClN₂O |

| Molecular Weight | 164.20 g/mol | 200.67 g/mol |

| Appearance | Not specified | White crystalline powder |

| Purity | Not specified | ≥98% |

| CAS Number | 39796-52-6 | 20432-97-7 |

Inferred Pharmacokinetic Profile

The pharmacokinetic profile of a compound encompasses its absorption, distribution, metabolism, and excretion (ADME). In the absence of direct data, we can infer these properties by examining related molecules.

The hydrochloride salt form of 2-amino-N-benzylacetamide suggests it is likely administered in a solubilized form. The presence of both amino and amide groups may allow for absorption through both passive diffusion and potentially carrier-mediated transport across the gastrointestinal tract.

The distribution of the compound will be influenced by its polarity and ability to bind to plasma proteins. The benzyl group provides some lipophilicity, which might facilitate distribution into tissues.

Metabolism is a critical determinant of a drug's pharmacokinetic profile and efficacy. Based on related structures, several metabolic pathways can be hypothesized for 2-amino-N-benzylacetamide.

Benznidazole (N-benzyl-2-nitro-1-imidazoleacetamide) is a drug used for the treatment of Chagas disease. A major metabolite of benznidazole is N-benzylacetamide .[1][2] The formation of this metabolite indicates that cleavage of the molecule can occur, leaving the N-benzylacetamide moiety intact. This suggests that the amide bond in 2-amino-N-benzylacetamide is likely to be relatively stable in vivo.

The pharmacokinetic parameters of benznidazole in pediatric patients are summarized in Table 2. While not directly applicable to 2-amino-N-benzylacetamide, they provide context for a compound containing the N-benzylacetamide structure.

| Parameter | Value |

| Model | One-compartment |

| Peak Plasma Conc. (Tmax) | 3-4 hours |

| Elimination Half-life (t½) | ~12 hours |

| Apparent Volume of Distribution (Vd) | 0.56 L/kg |

| Metabolism | Primarily hepatic |

Data from studies on benznidazole in humans.

Studies on other related compounds provide further insight into potential metabolic pathways:

-

2-amino-1-benzylbenzimidazole: In vitro studies with hamster hepatic microsomes showed that this compound undergoes debenzylation to form 2-aminobenzimidazole, as well as N- and C-oxidation.[3]

-

2-amino-N-(adamant-2-yl) acetamide derivatives: Pharmacokinetic profiling of these compounds in rodents indicated moderate to large volumes of distribution and short half-lives. Metabolic stabilization was a key focus of the research, suggesting that the acetamide linkage can be a site of metabolic activity.[4]

-

2-aminoindane: In vitro metabolism studies showed that this compound can undergo N-acetylation.[5]

Based on these findings, a hypothetical metabolic pathway for 2-amino-N-benzylacetamide is proposed in the diagram below.

Caption: Hypothetical metabolic pathways for 2-amino-N-benzylacetamide.

The route of excretion for 2-amino-N-benzylacetamide and its metabolites would likely be through the kidneys into the urine, which is a common pathway for polar, water-soluble compounds.

Experimental Protocols for Future Studies

To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments would be required.

-

Objective: To identify the primary metabolic pathways and the enzymes involved.

-

Methodology:

-

Incubation: Incubate this compound with human liver microsomes (HLMs), S9 fraction, and recombinant cytochrome P450 (CYP) enzymes.

-

Sample Preparation: At various time points, quench the reactions with a solvent like acetonitrile and centrifuge to precipitate proteins.

-

Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

Enzyme Kinetics: Determine the Km and Vmax for the major metabolic pathways.

-

Caption: Workflow for in vitro metabolism studies.

-

Objective: To determine the ADME properties of the compound in a living organism.

-

Methodology:

-

Animal Model: Use a suitable animal model, such as rats or mice.

-

Dosing: Administer this compound via intravenous (IV) and oral (PO) routes.

-

Sample Collection: Collect blood, urine, and feces at predetermined time points.

-

Sample Processing: Process plasma from blood samples.

-

Quantification: Use a validated LC-MS/MS method to quantify the concentration of the parent compound and its major metabolites in the collected matrices.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability using software like Phoenix WinNonlin.

-

Caption: Workflow for in vivo pharmacokinetic studies.

Potential Biological Activity

While the primary focus is on pharmacokinetics, it is noteworthy that derivatives of the 2-amino-N-benzylacetamide scaffold have shown biological activity. For instance, 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-benzylacetamide has been investigated for its antiprotozoal activity.[6] Additionally, other N-phenylacetamide derivatives have been synthesized and evaluated for antibacterial activities.[7] This suggests that this compound could be a valuable starting point for the development of new therapeutic agents.

Conclusion

Although direct pharmacokinetic data for this compound is not currently available, a hypothetical profile can be inferred from structurally related compounds. The presence of the N-benzylacetamide moiety, which is a known metabolite of benznidazole, suggests a degree of metabolic stability. However, potential metabolic pathways include oxidation, debenzylation, and conjugation reactions. To establish a definitive pharmacokinetic profile, rigorous in vitro and in vivo studies are necessary. The provided experimental protocols outline a standard approach for such an investigation. The potential for biological activity within this chemical scaffold warrants further exploration in drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents [mdpi.com]

- 7. irejournals.com [irejournals.com]

In Vitro Frontiers: A Technical Guide to the Study of 2-Amino-N-benzylacetamide Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 2-amino-N-benzylacetamide hydrochloride derivatives and related compounds. While specific research on the hydrochloride salt is limited in publicly available literature, this document synthesizes data from structurally similar phenylacetamide and benzamide analogs to offer a foundational understanding of their potential biological activities and the methodologies for their assessment. This guide is intended to support further research and drug discovery efforts by providing detailed experimental protocols, collated quantitative data, and a conceptual framework for the evaluation of this chemical scaffold.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various 2-amino-N-benzylacetamide derivatives and related structures, focusing on their anticancer and antimicrobial properties.

Table 1: Anticancer Activity of Phenylacetamide and Benzamide Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| N-(p-nitro-phenyl)-2-(4-fluorophenyl)acetamide | PC3 (Prostate Carcinoma) | MTS | 80 | [1] |

| N-(m-nitro-phenyl)-2-(4-fluorophenyl)acetamide | PC3 (Prostate Carcinoma) | MTS | 52 | [1] |

| N-(p-nitro-phenyl)-2-(4-fluorophenyl)acetamide | MCF-7 (Breast Cancer) | MTS | 100 | [1] |

| 2-Aminobenzothiazole derivative 13 | HCT116 (Colon Cancer) | Not Specified | 6.43 ± 0.72 | [2] |

| 2-Aminobenzothiazole derivative 13 | A549 (Lung Cancer) | Not Specified | 9.62 ± 1.14 | [2] |

| 2-Aminobenzothiazole derivative 13 | A375 (Melanoma) | Not Specified | 8.07 ± 1.36 | [2] |

| 2-Aminobenzothiazole-TZD derivative 20 | HepG2 (Liver Cancer) | Not Specified | 9.99 | [2] |

| 2-Aminobenzothiazole-TZD derivative 20 | HCT-116 (Colon Cancer) | Not Specified | 7.44 | [2] |

| 2-Aminobenzothiazole-TZD derivative 20 | MCF-7 (Breast Cancer) | Not Specified | 8.27 | [2] |

Table 2: Antimicrobial Activity of 2-Amino-N-aryl Acetamide and Benzamide Derivatives

| Compound/Derivative | Test Organism | Assay | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 2-amino-N-(p-Chlorophenyl) acetamide derivative (5d) | Staphylococcus aureus ATCC6538p | Disc Diffusion | 23.5 | - | [3][4] |

| N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamide derivative 5a | Bacillus subtilis | Disc Diffusion | 25 | 6.25 | [5] |

| N-(3-cyano-4,5-dihydrothiophen-2-yl)benzamide derivative 5a | Escherichia coli | Disc Diffusion | 31 | 3.12 | [5] |

| N-benzamide derivative 6b | Escherichia coli | Disc Diffusion | 24 | 3.12 | [5] |

| N-benzamide derivative 6c | Bacillus subtilis | Disc Diffusion | 24 | 6.25 | [5] |

| Benzimidazole-based acetamide (2b-2g) | Pseudomonas aeruginosa | Not Specified | - | 125 | [6] |